molecular formula C21H23BrN2O5 B2743199 1-((4-bromophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate CAS No. 1185365-70-1

1-((4-bromophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate

Cat. No. B2743199
CAS RN: 1185365-70-1
M. Wt: 463.328
InChI Key: SYOIROSEIRTNLG-UHFFFAOYSA-N
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Description

1-((4-bromophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate is a chemical compound that has been of interest to researchers due to its potential applications in various scientific fields. This compound is a beta-adrenergic agonist that has been found to have promising results in scientific research applications. In

Scientific Research Applications

Molecular Docking and Tyrosinase Inhibition

Compounds related to the structure of 1-((4-bromophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate have been studied for their tyrosinase inhibitory activities. Biphenyl-based compounds, which are structurally related, have shown significant anti-tyrosinase activities, making them relevant in the treatment of conditions associated with tyrosinase enzyme such as certain types of hyperpigmentation. Computational molecular docking studies further confirmed the inhibitory effects, highlighting the compounds' potential pharmaceutical applications (Kwong et al., 2017).

Hybrid Molecular-Based Magnets

Research into hybrid molecular-based magnets has led to the synthesis of compounds containing the oxalate anion, exploring the interplay between magnetic and nonlinear optical (NLO) behavior. Such studies are foundational for developing new materials that exhibit ferromagnetic properties combined with significant hyperpolarizability, indicative of potential for dual-functional applications in electronics and photonics (Lacroix et al., 2001).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

The cardioselectivity of beta-adrenoceptor blocking agents has been a focus of pharmaceutical research, with compounds structurally similar to this compound being synthesized and analyzed. These studies aim at developing drugs that selectively target beta-1 adrenoceptors, offering therapeutic benefits in cardiovascular diseases with reduced side effects (Rzeszotarski et al., 1979).

Luminescent Metal-Organic Frameworks (MOFs)

The synthesis and characterization of luminescent metal-organic frameworks (MOFs) using bromo-substituted aromatic dicarboxylic acids and bipyridyl-type ligands, including compounds with the oxalate ion, have been studied. These MOFs exhibit rapid and highly sensitive sensing capabilities for nitroaromatic explosives, demonstrating potential applications in security and environmental monitoring (Xu & Zhang, 2019).

Non-Linear Optical Materials

The development of novel organic non-linear optical materials, including compounds structurally related to this compound, has been pursued to enhance the performance of optical devices. These materials have been evaluated for their potential in improving the efficiency of second harmonic generation (SHG), a critical property for applications in laser technology and optical communication (Ravindrachary et al., 2005).

properties

IUPAC Name

1-(4-bromoanilino)-3-(2,3-dimethylindol-1-yl)propan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O.C2H2O4/c1-13-14(2)22(19-6-4-3-5-18(13)19)12-17(23)11-21-16-9-7-15(20)8-10-16;3-1(4)2(5)6/h3-10,17,21,23H,11-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOIROSEIRTNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CNC3=CC=C(C=C3)Br)O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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